(5-Amino-2-chlorophenyl)(4-methylphenyl)methanone
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Overview
Description
(5-Amino-2-chlorophenyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C14H12ClNO. It is a member of the benzophenone family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-chlorophenyl)(4-methylphenyl)methanone typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with 4-methylphenyl magnesium bromide. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems are common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-chlorophenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
(5-Amino-2-chlorophenyl)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Amino-2-chlorophenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
- (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(4-methylphenyl)methanone
- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone
Uniqueness
(5-Amino-2-chlorophenyl)(4-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62261-31-8 |
---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
(5-amino-2-chlorophenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H12ClNO/c1-9-2-4-10(5-3-9)14(17)12-8-11(16)6-7-13(12)15/h2-8H,16H2,1H3 |
InChI Key |
XAQNFPRWXRQQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
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